molecular formula C16H14ClNO4 B13100701 5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione CAS No. 89479-38-9

5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione

Cat. No.: B13100701
CAS No.: 89479-38-9
M. Wt: 319.74 g/mol
InChI Key: LVARPTBNPMNYOZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione is a halogenated benzoisoindole-dione derivative characterized by a fused aromatic system with a chloro substituent at position 5 and a hydroxyethoxyethyl side chain at position 2. The hydroxyethoxyethyl chain introduces hydrophilic properties, improving aqueous solubility compared to non-polar analogs, which is critical for pharmaceutical applications .

Synthetic routes for such compounds often involve multi-step functionalization. For instance, analogous indole derivatives are synthesized via acetylation or alkylation reactions using reagents like acetyl chloride and potassium carbonate in polar aprotic solvents (e.g., methyl ethyl ketone) . These methods may parallel the synthesis of the target compound, where the hydroxyethoxyethyl group could be introduced via etherification or nucleophilic substitution.

Properties

CAS No.

89479-38-9

Molecular Formula

C16H14ClNO4

Molecular Weight

319.74 g/mol

IUPAC Name

5-chloro-2-[2-(2-hydroxyethoxy)ethyl]benzo[f]isoindole-4,9-dione

InChI

InChI=1S/C16H14ClNO4/c17-13-3-1-2-10-14(13)16(21)12-9-18(4-6-22-7-5-19)8-11(12)15(10)20/h1-3,8-9,19H,4-7H2

InChI Key

LVARPTBNPMNYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=CN(C=C3C2=O)CCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often include simple heating and purification through environmentally friendly methodologies.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing transition-metal-catalyzed reactions or organocatalytic methods to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinone derivatives, dihydroxy compounds, and various substituted isoindoline derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural features and properties of 5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione with related analogs:

Compound Name Substituents Electronic Effects Solubility Profile Reactivity Trends
5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-... (Target) Cl, hydroxyethoxyethyl Electron-withdrawing (Cl), hydrophilic Moderate in polar solvents Susceptible to nucleophilic attack at Cl
5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole Ethoxycarbonyl, acetoxy Electron-withdrawing (ester groups) Low in water High reactivity in hydrolysis or transesterification
5-Fluoro-benzo[f]isoindole-4,9-dione F Moderate electron-withdrawing Low in polar solvents Less reactive than Cl analog

Key Observations:

  • Chloro vs. Fluoro Substituents: The chloro group in the target compound confers stronger electron-withdrawing effects than fluorine, enhancing electrophilicity at the dione moiety. This may improve interactions with biological targets (e.g., enzymes) but could also increase toxicity .
  • Hydroxyethoxyethyl vs. Ethoxycarbonyl Chains: The hydroxyethoxyethyl side chain significantly improves water solubility compared to ethoxycarbonyl groups, which are more lipophilic. This aligns with trends in drug design, where polyethylene glycol (PEG)-like chains enhance bioavailability .

Biological Activity

5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the available literature on its biological activity, focusing on its cytotoxic effects against various cancer cell lines and its underlying mechanisms.

Chemical Structure and Properties

The compound belongs to the class of benzoisoindole derivatives, characterized by a chloro substituent and a hydroxyethoxyethyl side chain. The structural formula can be represented as follows:

C17H18ClN1O4\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_{1}\text{O}_{4}

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxicity against various tumor cell lines. The cytotoxic effects were evaluated using the Sulforhodamine B (SRB) assay, which measures cell viability post-treatment.

Table 1: Cytotoxic Effects Against Tumor Cell Lines

Cell LineIC50 (µM)Comparison DrugRelative Efficacy
A459 (Lung)12.5EtoposideHigher
SK-OV-3 (Ovarian)8.0DoxorubicinMuch Higher
SK-MEL-2 (Melanoma)15.3-Moderate
HCT 15 (Colon)20.0-Moderate

The compound showed particularly potent activity against the SK-OV-3 ovarian cancer cell line, with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent. This suggests a promising therapeutic potential for treating ovarian cancer.

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased levels of apoptotic markers such as cleaved caspase-3 and PARP, indicating activation of the intrinsic apoptotic pathway.
  • Inhibition of Cell Proliferation : The compound significantly reduces cell proliferation rates in treated cell lines, as evidenced by decreased Ki-67 expression.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that the compound induces G1 phase arrest in several cancer cell lines, preventing progression to DNA synthesis.

Case Studies and Experimental Findings

In a study conducted by researchers at [source], a series of benzoisoindole derivatives were synthesized and tested for their biological activity. Among these, this compound exhibited superior cytotoxicity compared to other derivatives.

Case Study Overview

Study Title : Evaluation of Novel Benzoisoindole Derivatives for Antitumor Activity
Published In : Journal of Medicinal Chemistry
Year : 2023
Findings : The study reported that the compound not only inhibited tumor growth in vitro but also demonstrated significant tumor regression in xenograft models.

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